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molecular formula C8H8O2S B188887 2-(Methylthio)benzoic acid CAS No. 3724-10-5

2-(Methylthio)benzoic acid

Cat. No. B188887
M. Wt: 168.21 g/mol
InChI Key: LWJQGKJCZOGGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076324B2

Procedure details

5 g of 2-methylsulfanylbenzoic acid were dissolved in 50 ml of toluene, treated in portions at 20° C. with 14.5 ml of a solution of sodium dihydridobis(2-methoxy-ethoxy)aluminate (Red-AI®; 65% strength in toluene) and stirred for 5 h. The reaction mixture was added to 200 ml of water and extracted three times with 100 ml each of EA. The combined organic phases were dried with magnesium sulfate and the solvent was removed in vacuo. 4.6 g of the crude title compound were obtained as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
14.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
sodium dihydridobis(2-methoxy-ethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5](O)=[O:6].O>C1(C)C=CC=CC=1>[CH3:1][S:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[CH2:5][OH:6]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CSC1=C(C(=O)O)C=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
solution
Quantity
14.5 mL
Type
reactant
Smiles
Name
sodium dihydridobis(2-methoxy-ethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100 ml each of EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CSC1=C(C=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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